Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate
Overview
Description
Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate is a chemical compound with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . It is characterized by the presence of an amino group, a dioxolane ring, and a butanoate ester group. This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate typically involves the esterification of 2-amino-4-(1,3-dioxolan-2-yl)butanoic acid with methanol in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dioxolane ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate: Unique due to the presence of both an amino group and a dioxolane ring.
Methyl 2-amino-4-(1,3-dioxolan-2-yl)propanoate: Similar structure but with a propanoate ester group instead of a butanoate ester group.
Methyl 2-amino-4-(1,3-dioxolan-2-yl)pentanoate: Similar structure but with a pentanoate ester group instead of a butanoate ester group
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the dioxolane ring enhances its stability and reactivity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-11-8(10)6(9)2-3-7-12-4-5-13-7/h6-7H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMWIGAIBTXOSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC1OCCO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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